Cas no 1249229-03-5 (7-METHYL-1,2,4TRIAZOLO1,5-APYRIDINE-5-SULFONYL CHLORIDE)

7-METHYL-1,2,4TRIAZOLO1,5-APYRIDINE-5-SULFONYL CHLORIDE 化学的及び物理的性質
名前と識別子
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- [1,2,4]Triazolo[1,5-a]pyridine-5-sulfonyl chloride, 7-methyl-
- 7-METHYL-1,2,4TRIAZOLO1,5-APYRIDINE-5-SULFONYL CHLORIDE
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- MDL: MFCD16093706
- インチ: 1S/C7H6ClN3O2S/c1-5-2-6-9-4-10-11(6)7(3-5)14(8,12)13/h2-4H,1H3
- InChIKey: HIIDBSZBQWIUFN-UHFFFAOYSA-N
- SMILES: C12=NC=NN1C(S(Cl)(=O)=O)=CC(C)=C2
7-METHYL-1,2,4TRIAZOLO1,5-APYRIDINE-5-SULFONYL CHLORIDE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-273768-2.5g |
7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-5-SULFONYL CHLORIDE |
1249229-03-5 | 2.5g |
$1531.0 | 2023-09-10 | ||
Enamine | EN300-273768-1.0g |
7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-5-SULFONYL CHLORIDE |
1249229-03-5 | 1.0g |
$739.0 | 2023-03-01 | ||
Enamine | EN300-273768-5g |
7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-5-SULFONYL CHLORIDE |
1249229-03-5 | 5g |
$1939.0 | 2023-09-10 | ||
Enamine | EN300-273768-1g |
7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-5-SULFONYL CHLORIDE |
1249229-03-5 | 1g |
$739.0 | 2023-09-10 | ||
Enamine | EN300-273768-10g |
7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-5-SULFONYL CHLORIDE |
1249229-03-5 | 10g |
$2438.0 | 2023-09-10 | ||
Enamine | EN300-273768-10.0g |
7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-5-SULFONYL CHLORIDE |
1249229-03-5 | 10.0g |
$2438.0 | 2023-03-01 | ||
Enamine | EN300-273768-5.0g |
7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE-5-SULFONYL CHLORIDE |
1249229-03-5 | 5.0g |
$1939.0 | 2023-03-01 |
7-METHYL-1,2,4TRIAZOLO1,5-APYRIDINE-5-SULFONYL CHLORIDE 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
7-METHYL-1,2,4TRIAZOLO1,5-APYRIDINE-5-SULFONYL CHLORIDEに関する追加情報
Comprehensive Overview of 7-METHYL-1,2,4TRIAZOLO1,5-APYRIDINE-5-SULFONYL CHLORIDE (CAS No. 1249229-03-5)
7-METHYL-1,2,4TRIAZOLO1,5-APYRIDINE-5-SULFONYL CHLORIDE (CAS No. 1249229-03-5) is a specialized heterocyclic compound widely utilized in pharmaceutical and agrochemical research. Its unique structure, featuring a triazolopyridine core and a reactive sulfonyl chloride group, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers and industries are increasingly interested in this compound due to its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
The growing demand for triazolopyridine derivatives in medicinal chemistry has spotlighted compounds like 7-METHYL-1,2,4TRIAZOLO1,5-APYRIDINE-5-SULFONYL CHLORIDE. Its sulfonyl chloride moiety enables efficient derivatization, allowing scientists to create diverse libraries of compounds for high-throughput screening. This aligns with current trends in fragment-based drug design and click chemistry, where modular building blocks are essential for rapid molecular optimization.
In the context of green chemistry, the synthesis and handling of 7-METHYL-1,2,4TRIAZOLO1,5-APYRIDINE-5-SULFONYL CHLORIDE have garnered attention. Researchers are exploring solvent-free reactions and catalytic methods to improve the sustainability of its production. Such advancements address the broader industry shift toward eco-friendly synthesis, a topic frequently searched in academic and industrial forums.
Analytical characterization of this compound involves advanced techniques like NMR spectroscopy, HPLC-MS, and X-ray crystallography. These methods ensure purity and structural integrity, critical for its use in sensitive applications. The compound’s stability under various conditions is also a key focus, as it impacts storage and transportation protocols—a common concern for laboratories handling reactive intermediates.
Beyond pharmaceuticals, 7-METHYL-1,2,4TRIAZOLO1,5-APYRIDINE-5-SULFONYL CHLORIDE finds niche applications in material science. Its ability to form covalent bonds with polymers and surfaces makes it useful for designing functionalized materials, such as sensors or catalysts. This versatility resonates with the rising interest in multifunctional compounds across interdisciplinary research.
Frequently asked questions about this compound include its solubility profile, compatibility with common reagents, and scalability of synthesis. Addressing these queries, recent studies highlight its solubility in polar aprotic solvents like DMF and DMSO, while emphasizing precautions to avoid hydrolysis of the sulfonyl chloride group. Such details are crucial for experimental success and are often searched by synthetic chemists.
In summary, 7-METHYL-1,2,4TRIAZOLO1,5-APYRIDINE-5-SULFONYL CHLORIDE (CAS No. 1249229-03-5) represents a cutting-edge tool in modern chemistry. Its relevance to drug development, sustainable synthesis, and material engineering ensures its continued prominence in scientific literature and industrial applications. As research progresses, this compound is poised to play a pivotal role in addressing challenges across these dynamic fields.
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